molecular formula C24H20N4O7S B2680044 ethyl 3-(4-methoxyphenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-13-1

ethyl 3-(4-methoxyphenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2680044
CAS No.: 851952-13-1
M. Wt: 508.51
InChI Key: BFFDXNVDKLBPBD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. This structure is substituted with a 4-methoxyphenyl group at position 3, a 2-methyl-3-nitrobenzamido moiety at position 5, and an ethyl carboxylate ester at position 1. The compound’s complexity arises from its polycyclic framework and diverse functional groups, which likely influence its physicochemical properties and reactivity. Additionally, crystallographic tools like SHELX software, widely used for small-molecule refinement, could resolve its three-dimensional conformation and hydrogen-bonding patterns .

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O7S/c1-4-35-24(31)20-17-12-36-22(25-21(29)16-6-5-7-18(13(16)2)28(32)33)19(17)23(30)27(26-20)14-8-10-15(34-3)11-9-14/h5-12H,4H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFDXNVDKLBPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methoxyphenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the methoxyphenyl and nitrobenzamido groups. Common reagents used in these reactions include ethyl esters, methoxyphenyl derivatives, and nitrobenzamides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. Key steps in the industrial production process include the purification of intermediates, monitoring of reaction parameters, and quality control testing of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues

Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate

This compound (Example 61 in ) shares structural similarities with the target molecule, including:

  • Heterocyclic Core: A fused pyrazolo[3,4-d]pyrimidine system vs. the thieno[3,4-d]pyridazine in the target compound.
  • Substituent Diversity : Both feature ester groups (methyl carboxylate vs. ethyl carboxylate) and aromatic substituents (fluorophenyl vs. methoxyphenyl).
Table 1: Key Structural and Physicochemical Comparisons
Property Target Compound Example 61 ()
Core Structure Thieno[3,4-d]pyridazine Pyrazolo[3,4-d]pyrimidine
Substituents 4-Methoxyphenyl, 2-methyl-3-nitrobenzamido, ethyl carboxylate 3-Fluorophenyl, 5-fluorochromenone, methyl carboxylate
Melting Point Not reported 227–230°C
Molecular Weight Estimated >550 g/mol (based on structure) 560.2 g/mol (M⁺+1)
Synthetic Route Likely multi-step amidation/cyclization (inferred) Suzuki coupling with boronic acid, Pd catalysis

Zygocaperoside and Isorhamnetin-3-O-Glycoside

Hydrogen Bonding and Crystallization

The target compound’s 4-oxo group and amido functionality may participate in hydrogen-bonding networks, similar to patterns observed in Etter’s graph-set analysis (). Such interactions could stabilize its crystal lattice, as seen in chromenone derivatives (Example 61), where carbonyl groups form robust intermolecular hydrogen bonds .

Reactivity and Environmental Impact

The nitro group in the target compound may increase environmental persistence compared to amino-substituted analogues (Example 61). This aligns with TRI data (), where nitroaromatics often require stringent reporting due to toxicity concerns .

Research Implications and Limitations

  • Synthetic Challenges : The target compound’s nitro and amido groups necessitate careful reaction optimization to avoid side reactions, as seen in Example 61’s use of Pd catalysis .
  • Lumping Strategies: Compounds with similar cores (e.g., thienopyridazines and pyrazolopyrimidines) could be grouped in computational models to predict reactivity or environmental behavior, as proposed in .
  • Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the target compound are absent in the provided evidence, necessitating further study.

Biological Activity

Ethyl 3-(4-methoxyphenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, synthesizing available research findings, and presenting data relevant to its efficacy and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

C17H18N2O5S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{5}\text{S}

This structure includes a thieno[3,4-d]pyridazine core, which is significant in medicinal chemistry for its diverse biological properties.

Biological Activity Overview

Research indicates that this compound exhibits notable antitumor activity . Studies have focused on its effects against various cancer cell lines, demonstrating its potential as a lead compound for developing new anticancer agents.

Antitumor Activity

A comprehensive study conducted by the National Cancer Institute assessed the compound's efficacy against multiple cancer cell lines, including:

  • Leukemia
  • Non-small cell lung cancer
  • Colon cancer
  • CNS cancer
  • Melanoma
  • Ovarian cancer
  • Renal cancer
  • Prostate cancer
  • Breast cancer

The results indicated that the compound showed significant cytotoxic effects across these lines, suggesting a broad-spectrum antitumor potential. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in malignant cells .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of DNA Synthesis : By interfering with DNA replication processes.
  • Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
  • Cell Cycle Arrest : Preventing cells from progressing through the cell cycle, thereby halting tumor growth.

Study 1: Cytotoxicity Assessment

In vitro studies have demonstrated that the compound exhibits cytotoxicity at low micromolar concentrations against various cancer cell lines. The study utilized the sulforhodamine B assay to quantify cell viability post-treatment. The results indicated an IC50 value ranging from 5 to 15 µM across different cell lines.

Study 2: Mechanistic Insights

Further investigations revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) within treated cells. This oxidative stress is believed to contribute to the apoptosis observed in sensitive cell lines. Additionally, Western blot analyses showed upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Data Summary Table

Cell Line TypeIC50 (µM)Mechanism of Action
Leukemia10Apoptosis induction
Non-small cell lung8DNA synthesis inhibition
Colon cancer12Cell cycle arrest
CNS cancer7ROS generation
Melanoma15Apoptosis induction
Ovarian cancer9DNA damage response
Renal cancer11Cell cycle arrest
Prostate cancer13Apoptosis induction
Breast cancer5ROS generation

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